Botryllamide F

Description

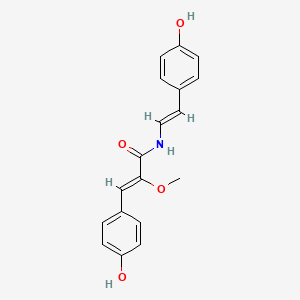

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H17NO4 |

|---|---|

Molecular Weight |

311.3 g/mol |

IUPAC Name |

(Z)-3-(4-hydroxyphenyl)-N-[(E)-2-(4-hydroxyphenyl)ethenyl]-2-methoxyprop-2-enamide |

InChI |

InChI=1S/C18H17NO4/c1-23-17(12-14-4-8-16(21)9-5-14)18(22)19-11-10-13-2-6-15(20)7-3-13/h2-12,20-21H,1H3,(H,19,22)/b11-10+,17-12- |

InChI Key |

ZEMJXZVZGDTQEK-ATRNFBLSSA-N |

Isomeric SMILES |

CO/C(=C\C1=CC=C(C=C1)O)/C(=O)N/C=C/C2=CC=C(C=C2)O |

Canonical SMILES |

COC(=CC1=CC=C(C=C1)O)C(=O)NC=CC2=CC=C(C=C2)O |

Synonyms |

botryllamide F |

Origin of Product |

United States |

Discovery and Natural Occurrence of Botryllamide F

Isolation and Characterization from Marine Ascidians (Tunicates)

Botryllamide F is a naturally occurring chemical compound that was first isolated from marine ascidians, which are commonly known as tunicates or sea squirts. These soft-bodied, filter-feeding marine invertebrates are known to be a rich source of diverse and biologically active secondary metabolites. mdpi.comnih.gov The production of such chemical compounds is particularly important for these sessile organisms, which often utilize them for defense against predators, to compete for space, and to inhibit the growth of fouling organisms and microbes on their surfaces. nih.gov

The isolation of this compound is typically achieved through a process of solvent extraction from the whole bodies of the ascidian. Bioassay-guided fractionation is a common strategy employed, where the crude extract is separated into different fractions, and each is tested for biological activity. The active fractions are then subjected to further chromatographic purification to yield the pure compound.

Characterization of this compound's structure was accomplished using a combination of spectroscopic techniques. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry (MS) are crucial in elucidating the precise arrangement of atoms within the molecule.

| Property | Value |

|---|---|

| Molecular Formula | C18H17NO4 nih.gov |

| Molecular Weight | 311.3 g/mol nih.gov |

| IUPAC Name | (Z)-3-(4-hydroxyphenyl)-N-[(E)-2-(4-hydroxyphenyl)ethenyl]-2-methoxyprop-2-enamide nih.gov |

Position of this compound within the Broader Botryllamide Chemical Family (e.g., Botryllamides A-L)

This compound belongs to a larger family of related tyrosine-derived natural products known as the botryllamides. nih.gov This chemical family is characterized by a core structure derived from amino acids. Research into marine tunicates has led to the discovery of several congeners, designated as Botryllamides A through L. nih.gov

These compounds were isolated from various species of ascidians, with a notable number being identified from the genus Aplidium. For instance, a bioassay-guided investigation of the Australian ascidian Aplidium altarium resulted in the isolation of Botryllamides K and L, alongside the previously known Botryllamides A–C and G. nih.gov This highlights the chemical diversity within a single organism and across the broader ascidian class. The structural variations among the different botryllamides typically involve modifications to the side chains or aromatic rings, leading to a range of related but distinct molecules.

| Compound Name | Source Organism (if specified) |

|---|---|

| Botryllamide A | Aplidium altarium nih.gov |

| Botryllamide B | Aplidium altarium nih.gov |

| Botryllamide C | Aplidium altarium nih.gov |

| Botryllamide E | Marine Ascidian nih.gov |

| This compound | Marine Ascidian nih.gov |

| Botryllamide G | Aplidium altarium nih.gov |

| Botryllamide H | Marine Ascidian nih.gov |

| Botryllamide K | Aplidium altarium nih.gov |

| Botryllamide L | Aplidium altarium nih.gov |

Ecological Context and Bioprospecting of Marine Environments for Bioactive Metabolites

The discovery of this compound is rooted in the broader scientific endeavor of marine bioprospecting. The world's oceans represent a vast and largely unexplored reservoir of biological diversity, and marine organisms have evolved unique biochemical pathways to survive in complex and competitive environments. Tunicates, in particular, have become a focal point for natural product chemists due to their production of a wide array of potent bioactive compounds, including alkaloids and peptides. mdpi.comnih.gov Over 1,000 bioactive molecules have been isolated from tunicates, demonstrating properties such as antitumoral, antiviral, and antibacterial activities. nih.gov

The production of secondary metabolites like the botryllamides is believed to serve critical ecological functions for the ascidians. mdpi.comresearchgate.net As sessile, soft-bodied animals, they are vulnerable to predation, competition for space, and biofouling (the settlement of other organisms on their surface). Chemical compounds can act as a defense mechanism, deterring predators or preventing the growth of competing organisms and pathogens. mdpi.comnih.gov

The targeted exploration for these marine natural products is known as bioprospecting. This process involves the collection of marine organisms, followed by the extraction and screening of their chemical constituents for potential applications in medicine, biotechnology, and other industries. The unique and complex structures of compounds like this compound, which are often not found in terrestrial organisms, make them promising candidates for further research and development. The study of these molecules not only provides potential new therapeutic agents but also offers insights into the intricate chemical ecology of marine ecosystems. mdpi.comnih.gov

Biosynthetic Pathways and Origin of Botryllamide F

Elucidation of Proposed Tyrosine-Derived Biosynthetic Routes

The molecular structure of Botryllamide F strongly suggests a biosynthetic origin from the amino acid tyrosine. nih.govnih.gov Botryllamides, as a class of compounds, are considered tyrosine derivatives. nih.govresearchgate.net The proposed biosynthetic pathway is thought to involve the modification of a dipeptide formed from two tyrosine units. nih.gov

The core structure of this compound is synthesized through a key condensation reaction. mdpi.com This involves the formation of an amide bond between octopamine (B1677172) and 2-methoxy-p-coumaric acid. mdpi.com Following this condensation, a dehydration reaction of the adjacent hydroxyl group is proposed to generate the critical enamine amide functionality characteristic of this compound. mdpi.com

The formation of the dehydrotyramine unit within botryllamides is a notable biosynthetic step. nih.gov Two potential enzymatic routes are considered for the introduction of the double bond in peptidyl tyrosine units. nih.gov One route involves the action of tyrosine side chain oxidase, which has been identified in the biosynthesis of other natural products. nih.gov This enzyme facilitates the oxidative decarboxylation of an acyltyrosine peptide to a dehydrotyramine-containing compound. nih.gov An alternative pathway suggests that dehydrotyrosines and dehydrotyramines can be hydroxylated by a tyrosinase-type enzyme to produce dehydro derivatives of dopa and dopamine. nih.gov

Investigation into the Involvement of Symbiotic Microorganisms in Metabolite Production

The production of many marine natural products is often attributed to symbiotic microorganisms associated with the host organism. academie-sciences.frfrontiersin.org While this compound is isolated from ascidians of the Botryllus genus, the actual producer of the compound, whether the ascidian itself or a microbial symbiont, remains an area of active investigation. nih.govnih.gov

Marine bacteria, in particular, are known to be prolific producers of bioactive secondary metabolites, including alkaloids. frontiersin.org The complex structures of many marine-derived compounds often point towards microbial biosynthesis, as microorganisms possess the diverse enzymatic machinery required for such transformations. frontiersin.orgfrontiersin.org For instance, bacteria from the phylum Planctomycetes, which are found in marine environments, have large genomes with numerous gene clusters predicted to be involved in secondary metabolite production. frontiersin.org

The ecological success of many marine organisms is linked to their symbiotic relationships with microbes that can produce protective chemical compounds. academie-sciences.fr These associations can be highly specific and are crucial for the production of a wide array of secondary metabolites. frontiersin.org Therefore, it is plausible that the biosynthesis of this compound is carried out by a symbiotic microorganism residing within the Botryllus ascidian.

Comparative Analysis with Biosynthesis of Related Marine Alkaloids and Dehydrotyrosine Derivatives

The biosynthesis of this compound shares common features with that of other marine alkaloids and dehydrotyrosine derivatives. The utilization of tyrosine as a precursor is a widespread strategy in the biosynthesis of numerous marine natural products. nih.govnih.govnih.gov

A variety of marine compounds, including simple dehydrotyrosine and dehydrodopamine derivatives, peptidyl dehydrotyrosine compounds, and complex polycyclic alkaloids, are all derived from tyrosine or its hydroxylated product, dopa. nih.govnih.gov This highlights a common evolutionary origin and the recruitment of similar enzymatic pathways for the production of structurally diverse molecules.

For example, the stieleriacines, which are N-acylated dehydrotyrosine derivatives produced by the marine planctomycete Stieleria neptunia, are also proposed to be biosynthesized from L-tyrosine. frontiersin.orgresearchgate.net Similarly, thalassotalic acids and thalassotalamides, new N-acyl dehydrotyrosine derivatives from the marine bacterium Thalassotalea sp., further exemplify the prevalence of this biosynthetic motif in marine bacteria. acs.org

The biosynthetic logic seen in this compound, involving the condensation of amino acid-derived units, is also observed in the formation of other complex marine alkaloids. For instance, the biosynthesis of botryllazine B, another alkaloid from a Botryllus species, is proposed to proceed through the formation of an amide bond between two tyrosine precursors, followed by cyclization. capes.gov.br

The table below provides a comparative overview of this compound and related marine compounds, highlighting their origins and precursor molecules.

| Compound Class | Example Compound(s) | Producing Organism (or source) | Key Precursor(s) |

| Botryllamides | This compound, Botryllamide G | Botryllus sp. (ascidian) | Tyrosine, Octopamine, 2-methoxy-p-coumaric acid |

| Stieleriacines | Stieleriacine D | Stieleria neptunia (planctomycete) | L-tyrosine, Oleic acid |

| Thalassotalic acids | Thalassotalic acid A | Thalassotalea sp. (bacterium) | Dehydrotyrosine |

| Botryllazines | Botryllazine B | Botryllus leachi (ascidian) | Tyrosine |

| Hamigeramine | Hamigeramine | Hamigera hamigera (sponge) | Dehydrotyramine |

This comparative analysis underscores a recurring theme in marine natural product biosynthesis, where fundamental building blocks like tyrosine are elaborated through a variety of enzymatic reactions to generate a rich diversity of bioactive alkaloids and related compounds.

Chemical Synthesis and Analog Development of Botryllamide F

Pioneering Strategies for the Total Synthesis of Botryllamide F

The total synthesis of this compound was approached with the understanding that it represents the core chemical structure of the botryllamide family. nih.govresearchgate.netnih.govamanote.com Early and pioneering strategies selected it as the primary target to establish a viable synthetic pathway that could then be adapted for other derivatives. nih.govresearchgate.net

A foundational strategy centered on a convergent approach, dissecting the molecule into two main fragments. The key disconnection point was the amide bond, separating the C1-C9 fragment from the tyrosine-derived moiety. mdpi.comnih.govcore.ac.uk The core of this strategy involved the condensation of octopamine (B1677172) with the C1-C9 portion, specifically 2-methoxy-p-coumaric acid, to form the crucial amide linkage. mdpi.comnih.gov A subsequent key step was the dehydration of the adjacent hydroxyl group on the octopamine residue to generate the characteristic enamine amide functionality of the botryllamide core. mdpi.comnih.govcore.ac.uk

One of the significant challenges in early synthetic efforts was achieving stereoselectivity for the enamide double bond. researchgate.netmdpi.com Initial synthetic works often resulted in a mixture of E/Z isomers, necessitating further refinement of the methodology to control the geometry of this critical feature. researchgate.netmdpi.com Later developments, such as the application of ruthenium-catalyzed hydroamidation, offered a more stereoselective and efficient, single-step method for constructing the enamide unit. researchgate.netmdpi.comruhr-uni-bochum.derptu.de

Established Synthetic Routes for this compound and Key Analogues

A simple, scalable, and now-established synthetic route to this compound has been successfully developed. nih.gov This pathway provides a reliable source of the compound for further research. nih.gov The synthesis commences with the preparation of the C1-C9 fragment, 2-methoxy-p-coumaric acid. nih.gov

The key steps in the established synthesis of this compound are outlined below:

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Methyl methoxyacetate, 4-hydroxybenzaldehyde | NaOMe, MeOH, reflux | 2-methoxy-p-coumaric acid (C1-C9 fragment) |

| 2 | 2-methoxy-p-coumaric acid, Octopamine hydrochloride | WSCl, HOBt, Et3N | Amide-linked intermediate |

| 3 | Amide-linked intermediate | Acetic anhydride, pyridine | Acetylated intermediate |

| 4 | Acetylated intermediate | K₂CO₃, DMSO | This compound |

This established route has proven to be adaptable for the synthesis of key analogues. For instance, the synthesis of Botryllamide G, a potent inhibitor of the ABCG2 transporter, follows a similar reaction sequence but utilizes bis-brominated octopamine in the coupling step instead of octopamine. nih.gov The structural integrity of the synthetic products is consistently verified by comparing their ¹H and ¹³C NMR spectral data with those of the naturally isolated compounds. nih.govacs.org

Furthermore, this synthetic framework has been employed to generate other important analogues for research, including:

2,3-dihydro this compound : Synthesized by coupling the 2-methoxy-p-coumaric acid fragment with tyramine (B21549) hydrochloride instead of octopamine. nih.gov

10,11-dihydro this compound : Prepared via the hydrogenation of 2-methoxy-p-coumaric acid before coupling. nih.gov

2,3,10,11-tetrahydro this compound : Prepared by the hydrogenation of this compound itself. nih.gov

Fragment-Based and Convergent Synthetic Methodologies in Botryllamide Chemical Synthesis

In the context of this compound, the synthesis is based on the coupling of two primary, independently prepared fragments:

| Fragment | Chemical Name/Class | Role in Final Structure |

| Fragment 1 | 2-methoxy-p-coumaric acid | Forms the C1-C9 portion of the molecule. nih.govmdpi.com |

| Fragment 2 | Octopamine | A tyrosine derivative that forms the C10-C17 portion. nih.govmdpi.com |

This fragment-based methodology is particularly powerful for generating a library of derivatives for structure-activity relationship (SAR) studies. nih.govresearchgate.net By modifying one fragment while keeping the other constant, researchers can systematically probe the functional importance of different parts of the molecule. For example, by substituting octopamine with other substituted phenethylamines, the impact of the tyrosine-derived portion on biological activity can be efficiently evaluated. nih.gov This modularity is a cornerstone of modern medicinal chemistry and drug discovery. numberanalytics.comastx.com

Generation and Structural Elucidation of Novel Botryllamide Derivatives for Research Purposes

The synthesis of analogs has allowed for detailed SAR studies, leading to key findings about the botryllamide pharmacophore. nih.govmdpi.com Research has shown that the 2-methoxy-p-coumaric acid portion (C1-C9) and the degree of conjugation within this fragment are critical for potent ABCG2 inhibition. nih.govmdpi.comuni-regensburg.de In contrast, modifications to the substituents on the two aryl rings did not appear to have a significant impact on potency. nih.govnih.gov

A variety of novel botryllamide derivatives have been synthesized for these research purposes, including halogenated versions like Botryllamide G and hydrogenated analogs such as 10,11-dihydro this compound. nih.gov

The structural elucidation of these newly synthesized compounds is a critical step to confirm their identity. This is accomplished through a combination of modern spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D NMR experiments are used to determine the precise connectivity and stereochemistry of the atoms within the molecule. nih.govacs.orgresearchgate.net

High-Resolution Mass Spectrometry (HRESIMS) : This technique provides an exact mass measurement, which allows for the unambiguous determination of the molecular formula of the new derivative. acs.orgresearchgate.net

By comparing the spectroscopic data of the synthetic derivatives to the parent compound, this compound, and known natural analogs, researchers can definitively confirm the structures of the novel compounds generated for research. nih.gov

Structure Activity Relationship Sar Studies of Botryllamide F Analogues

Critical Structural Features Influencing ABCG2 Inhibitory Potency

Synthetic and biological evaluations of various botryllamide F analogues have revealed that specific moieties and structural characteristics are crucial for their ability to inhibit the ABCG2 transporter. nih.govuni-regensburg.de

Significance of the 2-Methoxy-p-coumaric Acid Moiety

The 2-methoxy-p-coumaric acid portion of the botryllamide structure is a critical determinant of ABCG2 inhibitory activity. nih.govmdpi.comuni-regensburg.de Studies involving synthetic intermediates have shown that the C1–C9 fragment, which constitutes this moiety, is essential for the molecule's inhibitory function. nih.gov An analogue lacking the methoxy (B1213986) group at the C2 position (desmethoxy analogue) was found to be inactive, highlighting the necessity of this specific group for activity. nih.gov This suggests that the 2-methoxy-p-coumaric acid part of the molecule is likely involved in key interactions with the ABCG2 protein. nih.govmdpi.com The C10-C17 half-styrene moiety, on the other hand, is thought to act as an anchor. nih.gov

Role of Conjugated Double Bonds in Efficacy

The degree of conjugation within the linker portion of this compound analogues significantly impacts their efficacy as ABCG2 inhibitors. nih.govmdpi.com SAR studies have demonstrated that the presence of the Δ²,³ double bond is essential for inhibitory activity. nih.gov Analogues where this double bond is saturated, such as 2,3-dihydro this compound, exhibit a significant loss of potency. nih.gov However, extended conjugation through the C10 to C17 portion of the molecule is not a strict requirement for activity. nih.govmdpi.com This indicates that while a certain level of conjugation is necessary, specifically within the 2-methoxy-p-coumaric acid moiety, the entire conjugated system is not uniformly critical for binding and inhibition of ABCG2. nih.govmdpi.com

Delineation of Molecular Binding Regions within the ABCG2 Transporter

SAR studies suggest that botryllamides likely engage in at least two distinct binding interactions with the ABCG2 protein. nih.govmdpi.com The primary and most critical interaction appears to involve the 2-methoxy-p-coumaric acid portion (C1-C9). nih.govuni-regensburg.de This region is considered the most significant moiety for inhibitory activity. nih.gov A second, less structurally demanding binding interaction is proposed for the C12–C17 aryl ring portion of the molecule. nih.gov The broad range of substituents tolerated in this region among active natural botryllamides supports the idea of a more accommodating binding pocket for this part of the inhibitor. nih.gov Further evidence for direct interaction comes from competition assays where botryllamides were able to inhibit the photolabeling of ABCG2 with [¹²⁵I]IAAP, a known substrate, suggesting they compete for the same drug-binding site. nih.gov

Comparative Pharmacological Analysis of Various Botryllamide Analogues (e.g., Dihydro and Tetrahydro Variants)

To probe the importance of the conjugated double bonds, a series of hydrogenated this compound analogues were synthesized and evaluated. nih.gov The results from these studies underscore the critical role of the Δ²,³ double bond.

| Compound | Structure | ABCG2 IC₅₀ (µM) |

| This compound | Core structure with conjugated double bonds | 6.4 |

| 2,3-Dihydro this compound | Δ²,³ double bond saturated | >100 (inactive) |

| 10,11-Dihydro this compound | Δ¹⁰,¹¹ double bond saturated | 18 |

| 2,3,10,11-Tetrahydro this compound | Both Δ²,³ and Δ¹⁰,¹¹ double bonds saturated | >100 (inactive) |

Table 1: Comparative ABCG2 inhibitory activity of this compound and its hydrogenated analogues. Data sourced from Takada et al. (2010). nih.gov

The data clearly indicates that saturation of the Δ²,³ double bond, as seen in 2,3-dihydro this compound and the tetrahydro variant, leads to a complete loss of inhibitory activity. nih.gov In contrast, saturation of the Δ¹⁰,¹¹ double bond in 10,11-dihydro this compound only moderately reduces potency compared to the parent compound, this compound. nih.gov This provides strong evidence that the conjugation within the 2-methoxy-p-coumaric acid moiety is essential for efficacy, while the double bond in the other half of the molecule is less critical. nih.govmdpi.com

Preclinical Investigations and Pharmacological Potential of Botryllamide F

In Vitro Cellular Assays for Assessing ABCG2 Inhibition and Reversal of Resistance

The inhibitory activity of Botryllamide F against the ABCG2 transporter has been rigorously evaluated through a variety of in vitro cellular assays. These tests are designed to confirm its ability to block the transporter's efflux function and restore the sensitivity of resistant cells to chemotherapy drugs.

Initial screening and subsequent confirmation of ABCG2 inhibition by the botryllamide family, including the core structure F, involved several distinct methodologies:

Fluorescent Substrate Efflux Assays : A primary method involves using fluorescent substrates of ABCG2. In one such assay, ABCG2-overexpressing cells (e.g., HEK293) are incubated with a fluorescent substrate like BODIPY-prazosin. nih.govmdpi.com An effective inhibitor like this compound will block the efflux of BODIPY-prazosin, leading to its accumulation inside the cells and a measurable increase in intracellular fluorescence. nih.gov Another fluorescent substrate used in a high-throughput screen that identified the botryllamides is pheophorbide a (PhA). nih.gov this compound demonstrated activity in these assays, confirming its role as an ABCG2 inhibitor. nih.gov

Competitive Photolabeling Assays : To confirm direct interaction with the ABCG2 protein, competitive binding assays are employed. One such technique uses [¹²⁵I]IAAP, a radioiodinated photoaffinity analog of the ABCG2 substrate prazosin (B1663645). nih.gov This compound is used to photolabel the drug-binding sites of the transporter in membranes isolated from ABCG2-overexpressing cells (e.g., MCF-7 FLV1000). nih.gov The ability of this compound to inhibit this photolabeling indicates that it competes for the same binding sites as the substrate. nih.govmdpi.com

Chemosensitization Assays : A critical test for a potential MDR reversal agent is its ability to sensitize resistant cancer cells to cytotoxic drugs. In these assays, ABCG2-overexpressing cells, which are resistant to ABCG2 substrates like mitoxantrone (B413), are treated with the cytotoxic drug in the presence and absence of this compound. nih.gov The compound's ability to restore the killing efficacy of mitoxantrone demonstrates a reversal of resistance. This compound was found to be active in sensitizing cells to mitoxantrone, confirming its practical application in a cellular environment. nih.gov

Based on a combination of these assays, the botryllamides were ranked for their potency as ABCG2 inhibitors. While Botryllamide G was generally the most potent, this compound showed substantial and confirmed activity. nih.gov

Table 1: Summary of In Vitro Assays Demonstrating ABCG2 Inhibition by this compound and Related Analogs

| Assay Type | Cell Line/System | Substrate/Probe | Finding for Botryllamide Class | Citation |

| Pheophorbide a (PhA) Efflux Assay | ABCG2-overexpressing cells | Pheophorbide a | Botryllamides, including F, inhibit the efflux of PhA, identifying them as ABCG2 inhibitors. | nih.govnih.gov |

| BODIPY-Prazosin Efflux Assay | ABCG2-transfected HEK293 cells | BODIPY-prazosin | This compound caused a substantial increase in fluorescence, confirming inhibition of substrate efflux. | nih.govmdpi.com |

| [¹²⁵I]IAAP Photolabeling | Membranes from MCF-7 FLV1000 cells | [¹²⁵I]IAAP | Botryllamides compete with IAAP for binding to the ABCG2 transporter. | nih.govmdpi.com |

| Mitoxantrone Resistance Reversal | NCI-H460/MX20 cells | Mitoxantrone | This compound sensitizes ABCG2-overexpressing cells to the cytotoxic effects of mitoxantrone. | nih.govnih.gov |

Strategies for Overcoming Multidrug Resistance in Various Cancer Cell Lines

The primary strategy for overcoming multidrug resistance with this compound involves its use as a chemosensitizer in combination with conventional anticancer drugs. Overexpression of ABC transporters like ABCG2 is a common mechanism by which cancer cells develop resistance to a wide range of structurally and functionally diverse chemotherapeutics. frontiersin.orgresearchgate.net By inhibiting the ABCG2 efflux pump, this compound can increase the intracellular concentration of these drugs, restoring their therapeutic effect. frontiersin.org

Research has focused on cancer cell lines that have been specifically selected for their high levels of ABCG2 expression and corresponding drug resistance. Examples include:

NCI-H460/MX20 : A human non-small cell lung cancer cell line resistant to mitoxantrone due to ABCG2 overexpression. nih.gov this compound has been shown to reverse this resistance, making the cells susceptible to mitoxantrone again. nih.gov

MCF-7/AdrVp : A human breast cancer cell line selected for resistance to doxorubicin, which also overexpresses ABCG2. nih.gov this compound's inhibitory action on ABCG2 is relevant for overcoming resistance in such breast cancer models. frontiersin.orgresearchgate.net

HEK293/ABCG2 : Human embryonic kidney cells transfected to overexpress ABCG2 are a standard tool for specifically studying the inhibitor's effect on the transporter. mdpi.com

Structure-activity relationship (SAR) studies, for which this compound is the core structure, have been crucial. nih.gov These studies, involving the synthesis of various analogs, have shown that the 2-methoxy-p-coumaric acid portion of the molecule is critical for its inhibitory activity against ABCG2. nih.govacs.org This synthetic approach allows for the generation of material to support further biological characterization and the potential development of more potent and selective agents to combat MDR in various cancers. nih.gov While some botryllamides show cross-reactivity with other transporters like P-glycoprotein (P-gp) or MRP1, they are generally more specific for ABCG2. nih.gov This specificity is advantageous, as it reduces the potential for broader, off-target effects.

In Vivo Animal Model Studies for Enhancing Drug Delivery, particularly Across Biological Barriers (e.g., Blood-Brain Barrier)

The blood-brain barrier (BBB) is a significant obstacle in treating brain tumors and metastases, as it is fortified with efflux transporters, including ABCG2, that actively pump therapeutic agents out of the brain. plos.orgpsu.edu Inhibiting ABCG2 at the BBB is a key strategy to enhance the brain penetration of anticancer drugs. nih.govresearchgate.net

While this compound was selected as the foundational structure for synthesis to enable further biological and in vivo testing, the most prominent in vivo studies to date have utilized its more potent analog, Botryllamide G. nih.govresearchgate.net In studies using mouse models, Botryllamide G was investigated for its ability to increase the brain concentration of lapatinib, a known ABCG2 substrate. nih.govresearchgate.nettandfonline.com These experiments showed that Botryllamide G could increase the brain exposure of lapatinib, particularly in mice lacking the P-gp transporter (Mdr1a/Mdr1b -/- mice), confirming that ABCG2 inhibition can enhance drug delivery across the BBB. nih.govresearchgate.net

Direct in vivo animal model data specifically for this compound is not extensively reported in the available literature. However, its role as the synthetic core for analogs like Botryllamide G underscores its importance in the preclinical development pipeline for agents designed to overcome biological barriers. nih.gov The findings from Botryllamide G studies provide a strong rationale for the continued investigation of the botryllamide chemical class, including optimized analogs derived from the this compound scaffold, for enhancing drug delivery to the central nervous system. nih.gov

Advanced Analytical Methodologies for Botryllamide F Research

Application of High-Resolution Spectroscopic Techniques (NMR, MS) for Structural Elucidation of Natural and Synthetic Products

The determination of the precise chemical structure of novel compounds isolated from natural sources is a fundamental challenge that is addressed by high-resolution spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.gov For the botryllamide class of compounds, including Botryllamide F, structural elucidation relies heavily on the detailed analysis of NMR and MS data. researchgate.netresearchgate.net

NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules. chemrxiv.org The process typically involves a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. nih.gov

1D NMR: ¹H NMR spectra provide information about the number and chemical environment of protons, while ¹³C NMR spectra reveal the carbon framework of the molecule. nih.gov

2D NMR: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish connectivity between atoms. COSY experiments identify proton-proton couplings, while HSQC and HMBC correlate protons with their directly attached carbons and with carbons two to three bonds away, respectively. This network of correlations allows researchers to piece together the molecular fragments and deduce the complete covalent structure. acs.org The structures of botryllamides A-D, for instance, were deduced from extensive 1D and 2D NMR spectral data. researchgate.net

High-Resolution Mass Spectrometry (HRMS) is employed complementarily to NMR to ascertain the elemental composition of the molecule. frontiersin.org By providing a highly accurate mass measurement (typically with an error of less than 5 ppm), HRMS allows for the determination of a unique molecular formula. frontiersin.org Tandem mass spectrometry (MS/MS) experiments, where ions are fragmented and their fragments analyzed, provide additional structural information that corroborates the framework proposed by NMR data. nih.gov For the lobatamides, related complex macrolides, linked-scan mass spectrometry studies supported the gross structures derived from NMR experiments. acs.org

| Technique | Application in this compound Research | Information Obtained |

| ¹H NMR | Identifies all proton environments in the molecule. | Chemical shift, integration (proton count), coupling constants (connectivity). nih.gov |

| ¹³C NMR | Identifies all carbon environments in the molecule. | Chemical shift of each carbon atom, indicating its functional group. nih.gov |

| 2D NMR (COSY, HSQC, HMBC) | Establishes the connectivity between atoms. | Proton-proton and proton-carbon correlations to build the molecular skeleton. acs.org |

| HRMS | Determines the exact mass of the molecule. | Provides the elemental composition and molecular formula. frontiersin.org |

| MS/MS | Fragments the molecule and analyzes the pieces. | Provides data on structural fragments, confirming the proposed structure. nih.gov |

Utilization of Flow Cytometry for Quantitative Assessment of Transporter Inhibition

Botryllamides have been identified as inhibitors of ATP-binding cassette (ABC) transporters, particularly ABCG2 (also known as Breast Cancer Resistance Protein, BCRP), which is implicated in multidrug resistance in cancer. mdpi.com Flow cytometry is a powerful, high-throughput technique used to quantitatively assess the inhibitory activity of compounds like this compound against these transporters. nih.govresearchgate.net

The assay typically involves cells that have been engineered to overexpress a specific transporter, such as ABCG2-transfected HEK293 cells. nih.govmdpi.com The methodology is as follows:

The transporter-expressing cells are incubated with a fluorescent substrate of that transporter (e.g., BODIPY-prazosin or pheophorbide A for ABCG2). nih.govmdpi.com

In control cells (without an inhibitor), the active transporter effluxes the fluorescent substrate, resulting in low intracellular fluorescence. nih.gov

In test conditions, the cells are co-incubated with the fluorescent substrate and the potential inhibitor, such as this compound.

If the compound inhibits the transporter, the fluorescent substrate is retained within the cells, leading to a measurable increase in intracellular fluorescence. nih.gov

A flow cytometer analyzes individual cells, measuring their fluorescence intensity. The increase in fluorescence is directly proportional to the inhibitory activity of the compound.

This method allows for the determination of key quantitative parameters, such as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the transporter's efflux activity by 50%. Research has shown that this compound is an active inhibitor of ABCG2. nih.gov

| Botryllamide | IC₅₀ (µM) for ABCG2 Inhibition | Max Activity (% FTC) |

| Botryllamide A | 33.4 ± 6.7 | 89.7 ± 12.4 |

| Botryllamide B | 11.2 ± 0.6 | 84.3 ± 2.9 |

| Botryllamide D | 16.4 ± 2.3 | 63.5 ± 7.4 |

| Botryllamide E | 23.3 ± 1.2 | 68.8 ± 4.2 |

| This compound | 16.7 ± 0.8 | 81.0 ± 3.8 |

| Botryllamide G | 6.9 ± 0.5 | 123.7 ± 1.7 |

| FTC (Control) | 0.79 ± 0.01 | 100 |

Data sourced from a study assessing inhibition of pheophorbide a accumulation in ABCG2-transfected HEK293 cells. nih.gov IC₅₀ values are presented as average ± standard error of the mean (sem). Max activity is relative to the control inhibitor, FTC. nih.gov

Chromatographic Methods (e.g., UHPLC-HRMS) for Compound Purification, Separation, and Analysis

The journey of a natural product from a crude biological extract to a pure, characterized compound is reliant on a series of chromatographic separation and purification techniques. explorationpub.com The isolation of individual botryllamides from the ascidian source organism follows a multi-step process. researchgate.netmdpi.com

The general workflow includes:

Extraction: The biological material is treated with solvents to create a crude extract containing a complex mixture of metabolites.

Fractionation: The crude extract is subjected to initial separation steps, often using techniques like column chromatography with different stationary phases (e.g., silica (B1680970) gel, Sephadex) to separate the mixture into less complex fractions based on polarity or size. mdpi.com

Purification: High-Performance Liquid Chromatography (HPLC) is the cornerstone of final purification. ulb.ac.be Semi-preparative or preparative HPLC is used on the enriched fractions to isolate individual compounds, such as this compound, in high purity. mdpi.com This process relies on the differential partitioning of compounds between a stationary phase (the column) and a mobile phase (the solvent). savemyexams.com

In modern natural product research, Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with High-Resolution Mass Spectrometry (HRMS) has become an indispensable tool. frontiersin.org UHPLC utilizes columns with smaller particles, leading to higher resolution, increased sensitivity, and significantly faster analysis times compared to traditional HPLC. nih.govpensoft.net When coupled with HRMS, the UHPLC-HRMS system allows for:

Rapid Analysis and Dereplication: The system can quickly analyze complex fractions, and the HRMS data can be used to identify known compounds by comparing their exact mass and fragmentation patterns against databases. nih.gov This process, known as dereplication, avoids the time-consuming re-isolation of already characterized substances. nih.gov

Quantification: Validated UHPLC-HRMS methods can be developed for the precise quantification of specific compounds within an extract. pensoft.net

Metabolomic Profiling: The technique enables a comprehensive profiling of all detectable metabolites in an extract, providing a chemical snapshot of the organism. mdpi.comresearchgate.net

| Chromatographic Technique | Role in this compound Research | Key Advantages |

| Column Chromatography | Initial fractionation of the crude extract. | Separates large quantities of material into simpler fractions based on polarity. mdpi.com |

| Sephadex (Gel Filtration) Chromatography | Fractionation based on molecular size. | Separates compounds by size, useful for separating different classes of metabolites. mdpi.com |

| Semi-preparative HPLC | Final purification of individual compounds. | Provides high-purity compounds suitable for structural elucidation and biological testing. mdpi.com |

| UHPLC-HRMS | Rapid analysis, dereplication, and quantification. | High resolution, high sensitivity, fast analysis times, and provides structural information (exact mass and formula). nih.govfrontiersin.org |

Emerging Research Frontiers and Translational Outlook for Botryllamide F

Comprehensive Exploration of Specificity Profiles Towards Multiple ABC Transporters

A crucial aspect of developing effective MDR modulators is ensuring their specificity for the target transporter to minimize off-target effects. The botryllamides, including Botryllamide F, have been evaluated for their inhibitory activity against other major ABC transporters involved in MDR, namely P-glycoprotein (P-gp or ABCB1) and multidrug resistance-associated protein 1 (MRP1 or ABCC1). nih.gov

Studies have revealed that while some botryllamides exhibit broad activity, others, like Botryllamide G, are highly selective for ABCG2. nih.govnih.gov For example, Botryllamide G inhibits ABCG2 with an IC50 value of 6.9 μM but shows no significant inhibition of P-gp even at a concentration of 50 μM. nih.gov In contrast, Botryllamides A and C have been found to significantly inhibit both P-gp and MRP1, but generally at higher concentrations than those required for ABCG2 inhibition. nih.gov This suggests that the botryllamide scaffold can be tailored to achieve selectivity. nih.gov

The relatively low cytotoxicity of botryllamides, coupled with their potential for selective inhibition of ABCG2, makes them promising candidates for clinical development. nih.govmdpi.com Further investigation into the specificity profiles of this compound and its analogs is essential to understand their potential for combination therapy with anticancer drugs that are substrates of multiple transporters. nih.gov

Development of Botryllamide-Based Pharmacological Tools for In-Depth Mechanistic Studies

The unique mechanism of action of botryllamides provides a valuable tool for studying the function of ABCG2. Unlike many ABCG2 inhibitors that decrease the transporter's ATPase activity, botryllamides stimulate it. nih.govnih.gov This stimulatory effect, also observed with compounds like curcumin, indicates a direct interaction with the ABCG2 protein and suggests a distinct inhibitory mechanism. nih.gov

This characteristic makes this compound and its analogs important pharmacological probes for several reasons:

Elucidating Transporter Function: They can be used to investigate the conformational changes and mechanistic steps involved in the ATP hydrolysis and substrate transport cycle of ABCG2. nih.gov

Mapping Binding Sites: The SAR data, which points to two distinct binding interactions with the ABCG2 protein, can guide experiments to map the inhibitor binding sites on the transporter. nih.govmdpi.com

Understanding Drug-Inhibitor Interactions: By studying how botryllamides affect the transport of various known ABCG2 substrates, researchers can gain a deeper understanding of the polyspecific nature of the transporter's drug-binding pocket. oaes.cc

The availability of synthetic routes for botryllamides facilitates the creation of labeled or modified versions of these compounds, further enhancing their utility as research tools for biochemical and biophysical studies of ABCG2. nih.govresearchgate.net

Strategic Approaches for Further Preclinical Development and Therapeutic Lead Optimization

The progression of this compound from a hit compound to a clinical candidate requires a strategic approach to preclinical development and lead optimization. creative-biostructure.comvipergen.com One of the botryllamides has already shown efficacy in an animal model and is in preclinical development for enhancing drug uptake. nih.gov

Key strategies for advancing botryllamide-based inhibitors include:

Improving Physicochemical Properties: A significant hurdle for the clinical use of Botryllamide G in one study was its poor aqueous solubility. researchgate.net Future efforts will focus on modifying the botryllamide structure to enhance solubility and improve formulation for better bioavailability and administration. researchgate.netuni-regensburg.de

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: In vivo studies are necessary to determine the absorption, distribution, metabolism, and excretion (ADME) profiles of lead compounds. creative-biostructure.com Understanding the PK/PD relationship is crucial for designing effective dosing regimens. researchgate.net

In Vivo Efficacy and Safety Assessment: Preclinical studies in animal models are essential to evaluate the efficacy of botryllamide analogs in reversing multidrug resistance to established anticancer drugs. creative-biostructure.comnih.gov Concurrently, comprehensive toxicology studies are required to ensure the safety of these new chemical entities. creative-biostructure.com

Combination Therapy Optimization: Research will need to identify the optimal combinations of botryllamide-based inhibitors and chemotherapeutic agents. researchgate.net This includes determining the best dosing schedules to maximize the synergistic effect and minimize potential drug-drug interactions. researchgate.net

Through these iterative cycles of design, synthesis, and testing, the aim is to develop a botryllamide-derived clinical candidate with improved potency, selectivity, and drug-like properties, ultimately providing a new therapeutic option to combat multidrug resistance in cancer. creative-biostructure.comvipergen.com

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Botryllamide F, and how do they influence reproducibility?

- Methodological Answer : this compound is synthesized via modular coupling of 2-methoxy-para-coumaric acid with a Δ2,3-conjugated diene system. Critical steps include stereochemical control during the formation of the Δ2,3 double bond and purification via reverse-phase HPLC. To ensure reproducibility, document reaction conditions (e.g., solvent, temperature, catalysts) and validate purity using NMR (>95% by integration) and mass spectrometry .

Q. How should researchers characterize this compound’s structural identity and purity for publication?

- Methodological Answer : Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Structural confirmation : Use - and -NMR to assign all protons and carbons, complemented by 2D NMR (COSY, HSQC) for connectivity.

- Purity validation : Report HPLC retention times (≥95% purity) and high-resolution mass spectrometry (HRMS) data with <5 ppm error. For new compounds, include elemental analysis .

Q. What spectroscopic techniques are optimal for analyzing this compound’s stability under experimental conditions?

- Methodological Answer : Employ UV-Vis spectroscopy to monitor degradation (e.g., λmax shifts) and LC-MS for byproduct identification. Stability assays should replicate physiological conditions (e.g., pH 7.4, 37°C) over 24–72 hours, with triplicate sampling to assess batch variability .

Advanced Research Questions

Q. How can structural-activity relationship (SAR) studies resolve contradictions in ABCG2 inhibition potency across studies?

- Methodological Answer : Contradictions may arise from assay variability (e.g., cell lines, substrate specificity). Standardize protocols:

- Use ABCG2-overexpressing cell lines (e.g., HEK293-ABCG2) with mitoxantrone as a substrate.

- Compare IC50 values under identical ATPase assay conditions (Km for ATP, pH).

- Synthesize analogs (e.g., Botryllamide G) to test the necessity of Δ2,3 conjugation and para-coumaric acid substituents .

Q. What experimental designs optimize the assessment of this compound’s interaction with ABCG2 ATPase activity?

- Methodological Answer :

- ATPase assays : Pre-incubate ABCG2 membrane vesicles with this compound (0.1–10 µM) and measure inorganic phosphate release via malachite green assay. Include vanadate (ABCG2 inhibitor) as a control.

- Competition studies : Co-administer known substrates (e.g., topotecan) to evaluate competitive vs. non-competitive inhibition. Analyze data using nonlinear regression (GraphPad Prism) to determine Ki .

Q. How can meta-analytical approaches address heterogeneity in this compound’s reported bioactivity data?

- Methodological Answer : Calculate heterogeneity metrics (I<sup>2</sup>, H) to quantify variability. If I<sup>2</sup> >50%, perform subgroup analyses by:

- Experimental variables : Cell type (cancer vs. non-cancer), assay duration.

- Structural variables : Presence/absence of Δ2,3 conjugation.

Use random-effects models (RevMan software) to pool effect sizes and identify outliers .

Q. What strategies validate this compound’s selectivity for ABCG2 over other ABC transporters (e.g., ABCB1, ABCC1)?

- Methodological Answer :

- Cross-inhibition assays : Test this compound (1–10 µM) against ABCB1 (calcein-AM efflux) and ABCC1 (fluorescein efflux) in transfected cells.

- CRISPR knockouts : Compare IC50 in ABCG2-KO vs. wild-type cells.

- Molecular docking : Use homology models of ABCG2 to predict binding specificity vs. ABCB1 .

Methodological and Literature Review Questions

Q. How to conduct a systematic review of this compound’s preclinical evidence while minimizing bias?

- Methodological Answer :

- Search strategy : Combine terms (e.g., “this compound” AND “ABCG2” AND “inhibition”) across PubMed, Web of Science, and Embase. Use Boolean operators and truncation (*) for variant terms.

- Inclusion criteria : Preclinical studies with full-dose response curves. Exclude reviews and non-English papers.

- Risk of bias : Assess via SYRCLE’s tool for animal studies (e.g., randomization, blinding) .

Q. What statistical methods are appropriate for analyzing dose-dependent ABCG2 inhibition by this compound?

- Methodological Answer : Fit data to a four-parameter logistic model:

Report IC50 with 95% confidence intervals (CI) and compare via extra sum-of-squares F-test .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.